molecular formula C21H19N5O2S2 B3019180 N-(4-methoxybenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide CAS No. 689266-99-7

N-(4-methoxybenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Cat. No. B3019180
M. Wt: 437.54
InChI Key: UTIFEQYFNADXML-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O2S2 and its molecular weight is 437.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-methoxybenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves the condensation of 4-methoxybenzaldehyde with 2-aminothiazole to form N-(4-methoxybenzyl)-2-aminothiazole, which is then reacted with 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid to form the intermediate compound. This intermediate is then acetylated to form the final product.

Starting Materials
4-methoxybenzaldehyde, 2-aminothiazole, 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid, acetic anhydride, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminothiazole in the presence of triethylamine and dichloromethane to form N-(4-methoxybenzyl)-2-aminothiazole., Step 2: Reaction of N-(4-methoxybenzyl)-2-aminothiazole with 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid in the presence of triethylamine and dichloromethane to form the intermediate compound., Step 3: Acetylation of the intermediate compound with acetic anhydride in the presence of triethylamine and dichloromethane to form the final product, N-(4-methoxybenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide., Step 4: Purification of the final product by recrystallization from diethyl ether and washing with sodium bicarbonate, sodium chloride, and water.

properties

CAS RN

689266-99-7

Product Name

N-(4-methoxybenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Molecular Formula

C21H19N5O2S2

Molecular Weight

437.54

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H19N5O2S2/c1-28-15-8-6-13(7-9-15)11-22-18(27)10-14-12-30-21(23-14)26-19-16-4-2-3-5-17(16)24-20(29)25-19/h2-9,12H,10-11H2,1H3,(H,22,27)(H2,23,24,25,26,29)

InChI Key

UTIFEQYFNADXML-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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